molecular formula C28H34Ge B12589670 [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane CAS No. 651032-59-6

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](triphenyl)germane

Cat. No.: B12589670
CAS No.: 651032-59-6
M. Wt: 443.2 g/mol
InChI Key: QOLJOROPMWLQQJ-KEKPKEOLSA-N
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Description

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and catalysis. This specific compound features a cyclohexyl group substituted with a methyl and an isopropyl group, bonded to a triphenylgermane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexyl precursor, which is (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexanol.

    Formation of the Organogermanium Compound: The cyclohexyl precursor is then reacted with triphenylgermanium chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired organogermanium compound.

Industrial Production Methods

Industrial production of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction: Reduction reactions can convert the compound into different organogermanium species.

    Substitution: The triphenylgermane moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.

Major Products Formed

    Oxidation: Germanium dioxide derivatives.

    Reduction: Various reduced organogermanium species.

    Substitution: Compounds with different functional groups replacing the triphenylgermane moiety.

Scientific Research Applications

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and therapeutic properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.

    Interaction with Cellular Components: Affecting cellular processes and signaling pathways.

    Catalytic Activity: Acting as a catalyst in chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylsilane
  • (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylstannane
  • (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylplumbane

Uniqueness

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs

Properties

CAS No.

651032-59-6

Molecular Formula

C28H34Ge

Molecular Weight

443.2 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-triphenylgermane

InChI

InChI=1S/C28H34Ge/c1-22(2)27-20-19-23(3)21-28(27)29(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-18,22-23,27-28H,19-21H2,1-3H3/t23-,27+,28-/m1/s1

InChI Key

QOLJOROPMWLQQJ-KEKPKEOLSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C

Canonical SMILES

CC1CCC(C(C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C

Origin of Product

United States

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